benzyl (2S)-azetidine-2-carboxylate, trifluoroacetic acid
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Overview
Description
Benzyl (2S)-azetidine-2-carboxylate, trifluoroacetic acid is a compound that combines the structural features of benzyl, azetidine, and trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-azetidine-2-carboxylate typically involves the protection of the azetidine nitrogen using a benzyl group. This can be achieved through the reaction of azetidine-2-carboxylic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting benzyl-protected azetidine-2-carboxylate can then be treated with trifluoroacetic acid to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-azetidine-2-carboxylate, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azetidine ring can be reduced to a more saturated structure using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Benzyl chloride (C₆H₅CH₂Cl) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Benzyl (2S)-azetidine-2-carboxylic acid.
Reduction: Benzyl (2S)-azetidine-2-carboxylate.
Substitution: Various substituted benzyl azetidine derivatives.
Scientific Research Applications
Benzyl (2S)-azetidine-2-carboxylate, trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl (2S)-azetidine-2-carboxylate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The benzyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Trifluoroacetic acid can act as a strong acid, facilitating the deprotection of functional groups in peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
Benzyl azetidine-2-carboxylate: Lacks the trifluoroacetic acid component, which may affect its reactivity and applications.
Azetidine-2-carboxylic acid: Does not have the benzyl protection, making it less lipophilic and potentially less bioactive.
Trifluoroacetic acid: A strong acid used in various chemical reactions, but lacks the structural complexity of the combined compound.
Uniqueness
Benzyl (2S)-azetidine-2-carboxylate, trifluoroacetic acid is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. The presence of the benzyl group, azetidine ring, and trifluoroacetic acid moiety allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
77856-46-3 |
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Molecular Formula |
C13H14F3NO4 |
Molecular Weight |
305.2 |
Purity |
95 |
Origin of Product |
United States |
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